REACTION_CXSMILES
|
C([NH:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:22]([CH3:30])([CH3:29])[CH2:21][CH2:20]1)=[S:11])(=O)C1C=CC=CC=1>CO>[CH3:29][C:22]1([CH3:30])[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[N:19]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][C:10]([NH2:9])=[S:11])[CH2:20][CH2:21]1
|
Name
|
1e
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)NC1=C(C=CC=C1)N1CCC(C2=CC=CC=C12)(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated
|
Type
|
ADDITION
|
Details
|
1N HCl was added
|
Type
|
ADDITION
|
Details
|
followed by the addition of Et2O
|
Type
|
CUSTOM
|
Details
|
The Et2O layer was separated
|
Type
|
WASH
|
Details
|
was washed with H2O (2×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
4 min |
Name
|
|
Type
|
|
Smiles
|
CC1(CCN(C2=CC=CC=C12)C1=C(C=CC=C1)NC(=S)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |